molecular formula C7H4N2O2S B1583935 7-Nitrobenzo[d]thiazole CAS No. 2942-05-4

7-Nitrobenzo[d]thiazole

Cat. No.: B1583935
CAS No.: 2942-05-4
M. Wt: 180.19 g/mol
InChI Key: HOXHADJRCXTPMR-UHFFFAOYSA-N
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Description

7-Nitrobenzo[d]thiazole is a heterocyclic aromatic compound that contains a benzene ring fused to a thiazole ring with a nitro group at the seventh position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]thiazole typically involves the nitration of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The nitration reaction is followed by purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the thiazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 7-Aminobenzo[d]thiazole.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzo[d]thiazole derivatives.

Scientific Research Applications

7-Nitrobenzo[d]thiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 7-Nitrobenzo[d]thiazole depends on its application. In medicinal chemistry, the compound often interacts with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Benzothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzo[d]thiazole: The nitro group is positioned at the second position, leading to different reactivity and biological activity.

    7-Aminobenzo[d]thiazole: The amino group replaces the nitro group, resulting in different chemical and biological properties.

Uniqueness: 7-Nitrobenzo[d]thiazole is unique due to the presence of the nitro group at the seventh position, which imparts distinct electronic and steric properties. This positioning influences its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXHADJRCXTPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305398
Record name 7-nitrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-05-4
Record name 2942-05-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-nitrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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